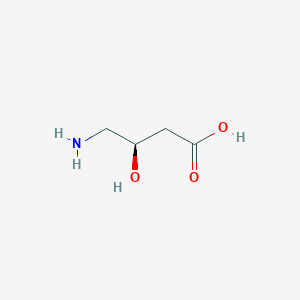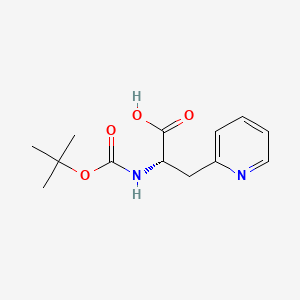![molecular formula C8H5F4NO2 B1272806 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine CAS No. 89586-07-2](/img/structure/B1272806.png)
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine" is a fluorinated derivative that is part of a broader class of compounds with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms in the molecular structure can significantly alter the physical and chemical properties of a compound, often leading to increased stability and bioactivity .
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions and the use of fluorine-containing precursors. For instance, the preparation of fluorinated tetrahydrodibenzofuran ring systems can be achieved by acid-catalyzed [3,3]-sigmatropic rearrangement of O-aryloximes, starting from commercially available fluorobenzene derivatives . Similarly, the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives involves nucleophilic substitution reactions starting from amino-tetrahydrobenzothiophene and trifluoroacetic acid .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often confirmed by techniques such as single-crystal X-ray diffraction. For example, two derivatives of 2-trifluoromethyl-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine were crystallized and their structures were determined, revealing their crystallization in the monoclinic system with specific space groups and cell parameters . The presence of fluorine atoms can influence the molecular geometry and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. The reactivity of a tetrafluoro-substituted aryne, for instance, has been studied in reactions with 1,2,4-triazines, leading to azine ring transformation products . The introduction of fluorine atoms can affect the reactivity and selectivity of these reactions, often enhancing the formation of desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the solubility of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives in water or PBS buffer was significantly improved, which is beneficial for their potential use in biological applications . Additionally, the photochemical behavior of polyfluorinated dibenzo-p-dioxins on silica surfaces has been investigated, showing that the substitution and position of fluorine atoms can affect the rate of photodegradation .
科学的研究の応用
Anti-Inflammatory Applications : A study on a compound related to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, specifically N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, showed potential anti-inflammatory activity. This compound was synthesized and characterized, then evaluated for its ability to inhibit secretory phospholipase A2 (sPLA2), demonstrating good inhibition compared to the standard diclofenac, which was validated through molecular docking (Hema et al., 2020).
Antibacterial and Antifungal Properties : Another study focused on the synthesis and evaluation of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. These compounds were tested for their antibacterial and antifungal activities, showing effectiveness against certain strains of bacteria and fungi. The study combined experimental and computational approaches to understand the chemical behavior and antimicrobial activity of these compounds (Shinde et al., 2021).
Photonic Biosensor Applications : A novel approach to synthesizing hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and related compounds has been reported for the development of selective single-stranded DNA (ssDNA) aptamers. These aptamers are integral to photonic biosensors, which have potential applications in monitoring environmental pollutants, particularly dioxins, that pose serious health implications (Kalantzi et al., 2021).
Enzyme Inhibitory Potential : Research on various sulfonamides containing benzodioxane and acetamide moieties highlighted their potential as enzyme inhibitors. These compounds were synthesized and tested against enzymes like α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity. This study also included in silico molecular docking to align with the in vitro data (Abbasi et al., 2019).
Cancer Research : A study on 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, a compound related to 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, revealed its potential as an anticancer agent. The compound was synthesized, and its structure was characterized, followed by testing its anticancer ability against HCT116 human colon cancer cells, showing significant activity (Ahn et al., 2020).
特性
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMDRNWAGHTMTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380197 |
Source


|
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89586-07-2 |
Source


|
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)


![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)





![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)

